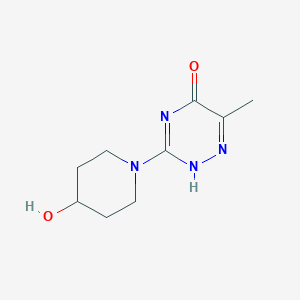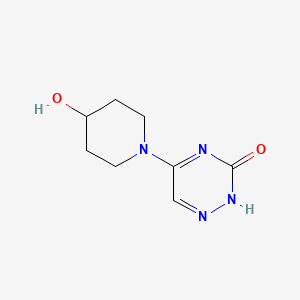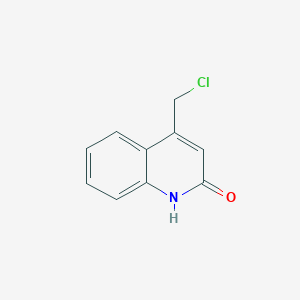
Methyl 3,4-dibromothiophene-2-carboxylate
Overview
Description
Methyl 3,4-dibromothiophene-2-carboxylate is a useful research compound. Its molecular formula is C6H4Br2O2S and its molecular weight is 299.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3,4-dibromothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3,4-dibromothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Organic Compounds : Methyl 3,4-dibromothiophene-2-carboxylate is used in the synthesis of organic compounds such as 4,4'-dimethoxy-3,3'-bithiophene, a process involving the reaction of 3,3'-dibromothiophene with sodium methylate/methanol, utilizing Pd(OAc)2 as a catalyst and agarose as a ligand (Zuo et al., 2015).
Cancer Research : In cancer research, thiophenecarboxamides and related compounds synthesized from 3,4-dibromothiophene have shown potential as inhibitors of poly(ADP-ribose)polymerase (PARP), which can enhance the efficacy of radiotherapy and chemotherapy in cancer treatment (Shinkwin et al., 1999).
Regioselective Cross-Coupling Reactions : The compound is used in regioselective palladium(0)-catalyzed cross-coupling reactions, offering a route to synthesize various substituted thiophenes, useful in organic electronics and materials science (Tùng et al., 2009).
Building Blocks in Organic Synthesis : Methyl 3,4-dibromothiophene-2-carboxylate derivatives are used as building blocks in the synthesis of various organic compounds, such as 2,3,4,5-tetraarylthiophenes, offering a simple approach to complex molecular structures (Dang & Chen, 2007).
Functional Materials Development : The compound is instrumental in developing functional materials, such as alanine functionalized oligo/polythiophenes, which have applications in electronic and photonic devices (McTiernan & Chahma, 2010).
Synthesis of Heterocyclic Compounds : It is used in the synthesis of various heterocyclic compounds, including thiazoles, which have shown promising results in medicinal chemistry, particularly in antiviral activity (Mayhoub et al., 2011).
properties
IUPAC Name |
methyl 3,4-dibromothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c1-10-6(9)5-4(8)3(7)2-11-5/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDPHXSWZSAPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CS1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dibromothiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[3-(hydroxymethyl)piperidin-1-yl]-2H-1,2,4-triazin-3-one](/img/structure/B7951805.png)
![5-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7951809.png)


![(2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B7951825.png)
![1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one](/img/structure/B7951835.png)
![Tert-butyl 4-hydroxy-6-phenylspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951838.png)
![Tert-butyl 7-ethoxy-4-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951850.png)

![7-chloro-9-(chloromethyl)-2,3-dihydro-1H-cyclopenta[b]quinoline;hydrochloride](/img/structure/B7951862.png)

